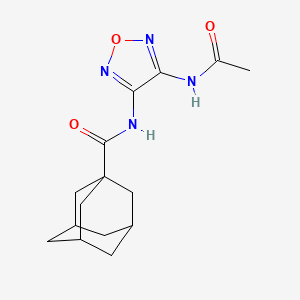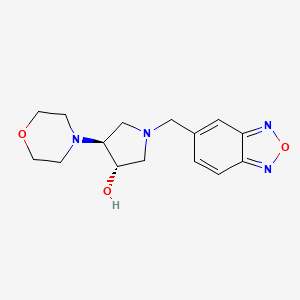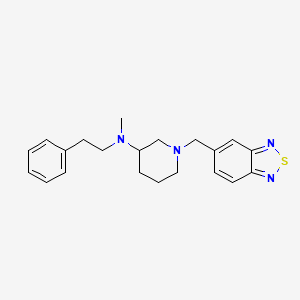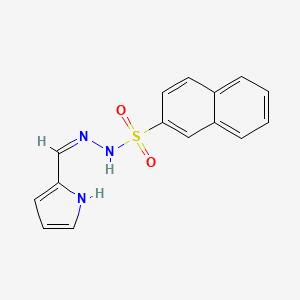![molecular formula C16H22N2 B6024145 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline](/img/structure/B6024145.png)
2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by a bicyclic structure fused to an isoquinoline ring, making it a unique and interesting subject for chemical research. Its structure imparts significant pharmacological potential, making it a valuable compound in medicinal chemistry.
Preparation Methods
The synthesis of 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the intramolecular cyclization of a suitable precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can act as a nucleophile. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in targeting neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline stands out due to its unique bicyclic structure fused to an isoquinoline ring. Similar compounds include:
- 1-Azabicyclo[2.2.2]octan-3-one
- 2-Azabicyclo[3.2.1]octane
- 6-Phenyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride These compounds share structural similarities but differ in their specific functional groups and pharmacological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-4-15-11-18(10-7-13(15)3-1)16-12-17-8-5-14(16)6-9-17/h1-4,14,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGJQPVUHUOZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6024065.png)
![3-[3-[[9-(cyclobutylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B6024072.png)
![1-[2-methoxy-4-[(2-pyrazin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6024074.png)

![N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6024084.png)
![2-[1-[[3-(3-Methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]-1,3-benzoxazole](/img/structure/B6024099.png)

![7-(cyclopropylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024130.png)
![2-bromo-6-methoxy-4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol](/img/structure/B6024137.png)
![1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B6024154.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)
![3-(4-CHLOROPHENYL)-3-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6024166.png)


